1-(2-Bromo-3-methylbenzoyl)piperidine
Description
1-(2-Bromo-3-methylbenzoyl)piperidine is a brominated aromatic piperidine derivative characterized by a benzoyl group substituted with bromine at the ortho position (C2) and a methyl group at the meta position (C3) relative to the carbonyl group. The piperidine ring, a six-membered amine heterocycle, is linked via a ketone bridge to the substituted benzene ring.
For example, brominated benzoyl-piperidine derivatives are often synthesized for structure-activity relationship (SAR) studies, where substituent positions significantly influence electronic properties, steric effects, and binding affinities .
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-6-5-7-11(12(10)14)13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFOFMOOQVRESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromo-3-methylbenzoyl)piperidine typically involves the reaction of 2-bromo-3-methylbenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-methylbenzoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antitumor Activity : Compounds similar to 1-(2-Bromo-3-methylbenzoyl)piperidine have shown significant antitumor properties. For instance, studies indicate that derivatives can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 10 to 20 µM depending on the specific structure and modifications of the compounds .
- Mechanism of Action : The mechanism often involves modulation of cellular signaling pathways and enzyme activity, leading to altered metabolic profiles and enhanced apoptosis in cancer cells.
-
Antimicrobial Activity
- Preliminary studies suggest that thiazole derivatives related to this compound exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans. Although specific data on this compound is limited, its structural relatives have demonstrated efficacy against various bacterial infections .
- Synthetic Intermediates
Antitumor Activity of Related Compounds
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 12 | Inhibition of cell cycle progression |
| A549 (Lung) | 10 | Activation of caspase-dependent pathways |
Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Disruption of cell wall synthesis |
| Candida albicans | 1.0 µg/mL | Membrane disruption leading to cell death |
Case Studies and Research Findings
- Antitumor Activity Study : A study evaluated thiazole derivatives' effects on different cancer cell lines, revealing significant growth inhibition with IC50 values between 10 and 20 µM depending on the cell line. The compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
- Enzyme Interaction Analysis : Research focused on the interaction of structurally similar compounds with key metabolic enzymes, suggesting that these compounds could modulate enzyme activity, thus altering metabolic profiles in treated cells. This modulation can lead to enhanced therapeutic effects against various diseases .
- Novel Antifungal Agents : In a study targeting Candida auris, piperidine-based derivatives demonstrated promising antifungal activity with MIC values ranging from 0.24 to 0.97 μg/mL. The compounds induced apoptotic cell death and disrupted fungal plasma membranes, indicating their potential as effective antifungal agents .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methylbenzoyl)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate specific signaling pathways and biochemical processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Piperidine Derivatives
Key Observations :
Key Observations :
- S1R Ligand Interactions : Compounds with bulky substituents, such as 1-(3-phenylbutyl)piperidine, exhibit adaptive binding to hydrophobic cavities near helices α4/α5, suggesting that the methyl group in this compound may similarly enhance target engagement .
- Enzyme Inhibition : Piperidine derivatives with polar substituents (e.g., hydroxyl groups) show strong α-glucosidase inhibition, whereas brominated analogs like the target compound may prioritize receptor binding over enzymatic activity .
Biological Activity
1-(2-Bromo-3-methylbenzoyl)piperidine (CAS No. 1424857-22-6) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a brominated aromatic moiety attached to a piperidine ring, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A bromine atom at the 2-position of the aromatic ring.
- A methyl group at the 3-position of the aromatic ring.
- A piperidine ring , which is known for its versatility in drug design.
The biological activity of this compound may involve several mechanisms, including:
- Inhibition of Enzymatic Activity: Compounds containing piperidine structures often interact with enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Binding: The compound may exhibit affinity for various receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study demonstrated that a related piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting that structural modifications could enhance anticancer activity .
Antimicrobial Activity
Piperidine derivatives are also being explored for their antimicrobial properties. The presence of halogen substituents, such as bromine, can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against bacterial and fungal pathogens.
Research Findings:
- A series of piperidine-based compounds were evaluated for their antifungal activity against Candida auris, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL .
- These compounds demonstrated disruption of fungal cell membranes, indicating a mechanism involving direct interaction with microbial cells.
Table 1: Biological Activities of Piperidine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
